Cas no 1227602-60-9 (3,6-Dimethoxy-2-(trifluoromethyl)pyridine)

3,6-Dimethoxy-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3,6-dimethoxy-2-(trifluoromethyl)pyridine
- FCH1344840
- 3,6-Dimethoxy-2-(trifluoromethyl)pyridine
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- インチ: 1S/C8H8F3NO2/c1-13-5-3-4-6(14-2)12-7(5)8(9,10)11/h3-4H,1-2H3
- InChIKey: NKQSAVBJINJYCP-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CC=C(N=1)OC)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 186
- トポロジー分子極性表面積: 31.4
3,6-Dimethoxy-2-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1739-1G |
3,6-dimethoxy-2-(trifluoromethyl)pyridine |
1227602-60-9 | 95% | 1g |
¥ 14,520.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1739-100mg |
3,6-dimethoxy-2-(trifluoromethyl)pyridine |
1227602-60-9 | 95% | 100mg |
¥4356.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1739-250mg |
3,6-dimethoxy-2-(trifluoromethyl)pyridine |
1227602-60-9 | 95% | 250mg |
¥5808.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1739-500.0mg |
3,6-dimethoxy-2-(trifluoromethyl)pyridine |
1227602-60-9 | 95% | 500.0mg |
¥9682.0000 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1561267-1g |
3,6-Dimethoxy-2-(trifluoromethyl)pyridine |
1227602-60-9 | 98% | 1g |
¥28314.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1739-250.0mg |
3,6-dimethoxy-2-(trifluoromethyl)pyridine |
1227602-60-9 | 95% | 250.0mg |
¥5808.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1739-100.0mg |
3,6-dimethoxy-2-(trifluoromethyl)pyridine |
1227602-60-9 | 95% | 100.0mg |
¥4356.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1739-500mg |
3,6-dimethoxy-2-(trifluoromethyl)pyridine |
1227602-60-9 | 95% | 500mg |
¥9682.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1739-1g |
3,6-dimethoxy-2-(trifluoromethyl)pyridine |
1227602-60-9 | 95% | 1g |
¥14520.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1739-1.0g |
3,6-dimethoxy-2-(trifluoromethyl)pyridine |
1227602-60-9 | 95% | 1.0g |
¥14520.0000 | 2024-07-28 |
3,6-Dimethoxy-2-(trifluoromethyl)pyridine 関連文献
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1. Book reviews
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
3,6-Dimethoxy-2-(trifluoromethyl)pyridineに関する追加情報
Introduction to 3,6-Dimethoxy-2-(trifluoromethyl)pyridine (CAS No: 1227602-60-9)
3,6-Dimethoxy-2-(trifluoromethyl)pyridine, identified by its Chemical Abstracts Service (CAS) number 1227602-60-9, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aromatic molecule features a pyridine core substituted with methoxy and trifluoromethyl groups, making it a versatile intermediate in synthetic chemistry. The unique combination of electronic and steric properties provided by these substituents enhances its utility in the development of novel bioactive molecules.
The structural framework of 3,6-Dimethoxy-2-(trifluoromethyl)pyridine consists of a six-membered nitrogen-containing ring, which is a common motif in many biologically active compounds. The presence of methoxy groups at the 3rd and 6th positions introduces electron-donating effects, while the trifluoromethyl group at the 2nd position imparts lipophilicity and metabolic stability. This balance of functional groups makes the compound an attractive building block for medicinal chemists.
In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that pyridine-based compounds exhibit properties such as kinase inhibition, antiviral effects, and anti-inflammatory actions. Among these derivatives, 3,6-Dimethoxy-2-(trifluoromethyl)pyridine has garnered attention for its potential in drug discovery.
One of the most compelling aspects of 3,6-Dimethoxy-2-(trifluoromethyl)pyridine is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel scaffolds that mimic natural products and exhibit enhanced pharmacological profiles. For instance, modifications involving the trifluoromethyl group have been shown to improve binding affinity to target proteins, a critical factor in drug design.
The trifluoromethyl group, in particular, is a well-documented pharmacophore that enhances metabolic stability and bioavailability. Its electron-withdrawing nature also modulates the electronic properties of adjacent functional groups, allowing for fine-tuning of biological activity. This has led to its incorporation in numerous drug candidates targeting diseases such as cancer and infectious disorders.
Recent advancements in synthetic methodologies have further expanded the utility of 3,6-Dimethoxy-2-(trifluoromethyl)pyridine. Transition-metal-catalyzed cross-coupling reactions, for example, have enabled efficient derivatization of this compound into more complex structures. Such techniques have opened new avenues for exploring its potential in medicinal chemistry.
The pharmaceutical industry has been particularly keen on exploring pyridine derivatives due to their well-documented biological activity. 3,6-Dimethoxy-2-(trifluoromethyl)pyridine has been investigated as a lead compound in several drug discovery programs. Its structural features allow for modifications that can fine-tune its pharmacokinetic properties, making it a valuable asset in the development pipeline.
In conclusion, 3,6-Dimethoxy-2-(trifluoromethyl)pyridine (CAS No: 1227602-60-9) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and versatility make it an indispensable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this molecule, its importance in drug discovery is likely to grow further.
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